![molecular formula C23H27N3O4S B10807991 1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one](/img/structure/B10807991.png)
1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-330837 is a chemical compound with the molecular formula C16H9ClN2OS2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-330837 involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of WAY-330837 is synthesized through a series of condensation reactions involving aromatic compounds and sulfur-containing reagents.
Chlorination: The introduction of the chlorine atom is achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final assembly of the molecule involves coupling reactions to attach the remaining functional groups under controlled conditions, typically using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of WAY-330837 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-330837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-330837 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of WAY-330837 involves its interaction with specific molecular targets within biological systems. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect various signaling pathways by interacting with key proteins and receptors.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular components.
Comparison with Similar Compounds
WAY-330837 can be compared with other similar compounds to highlight its uniqueness:
WAY-330837-95-1: Another related compound with slight variations in its molecular structure, affecting its reactivity and applications.
List of Similar Compounds
- WAY-304671
- WAY-330837-95-1
WAY-330837 stands out due to its unique combination of functional groups and its versatile applications in various scientific fields.
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-[4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H27N3O4S/c1-17(27)19-5-7-21(8-6-19)24-12-14-25(15-13-24)31(29,30)22-9-10-23-20(16-22)4-3-11-26(23)18(2)28/h5-10,16H,3-4,11-15H2,1-2H3 |
InChI Key |
TWEOOGHKGYXXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazin-1-YL]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10807913.png)
![Methyl 1-[2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B10807919.png)
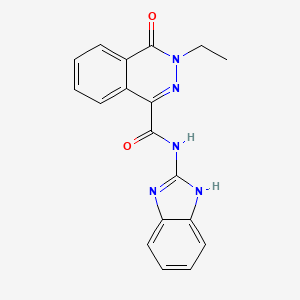
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10807944.png)
![N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10807951.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)-N-(2-phenylacetyl)acetamide](/img/structure/B10807953.png)
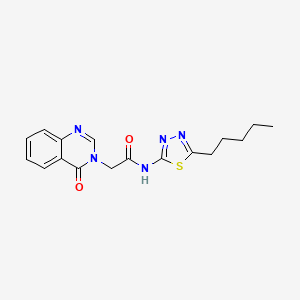
![2-(3-Acetylphenoxy)-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B10807974.png)
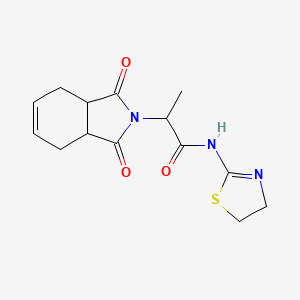
![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10807983.png)
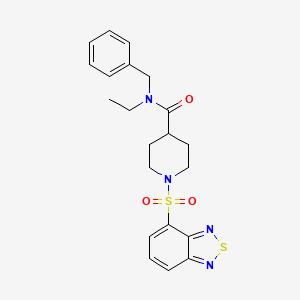
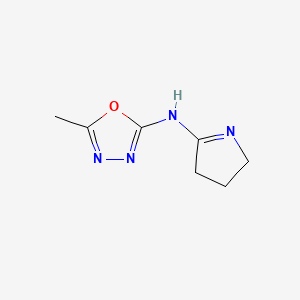

![4-Methyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one](/img/structure/B10808033.png)
